N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction, where the nitrophenol reacts with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The azepane ring could interact with biological membranes, while the thiophene and nitrophenoxy groups could participate in electronic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and 2-(tributylstannyl)thiophene share the thiophene ring structure.
Azepane Derivatives: Compounds such as 2-(azepan-1-yl)ethyl methacrylate feature the azepane ring.
Nitrophenoxy Compounds: Compounds like 4-(2-thienyl)aniline contain the nitrophenoxy group.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of these functional groups in a single molecule, which can lead to distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H25N3O4S/c24-20(15-27-17-9-7-16(8-10-17)23(25)26)21-14-18(19-6-5-13-28-19)22-11-3-1-2-4-12-22/h5-10,13,18H,1-4,11-12,14-15H2,(H,21,24) |
InChI Key |
HJLWIRVRYWDULT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Origin of Product |
United States |
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